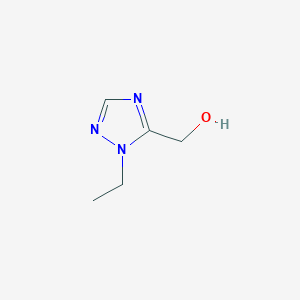

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYXCGFXZPLEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464984 | |

| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-81-8 | |

| Record name | (2-Ethyl-2H-[1,2,4]triazol-3-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol, a heterocyclic organic compound, belongs to the versatile 1,2,4-triazole class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and potential for biological activity. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available predicted data and contextualizes it within the broader landscape of 1,2,4-triazole derivatives, which are known for their significant pharmacological applications.

Chemical and Physical Properties

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol, with the CAS number 215868-81-8 and a molecular formula of C5H9N3O, is a small molecule with potential for diverse chemical interactions.[1] A summary of its predicted and known physicochemical properties is presented in Table 1. These predicted values, primarily sourced from chemical suppliers, offer initial insights into the compound's behavior.[2] It is important to note the absence of experimentally determined data for properties such as melting and boiling points in the reviewed literature.

Table 1: Physicochemical Properties of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol

| Property | Value | Source |

| Molecular Formula | C5H9N3O | Sigma-Aldrich[3] |

| Molecular Weight | 127.15 g/mol | Sigma-Aldrich[3] |

| CAS Number | 215868-81-8 | Sigma-Aldrich[3] |

| Predicted Boiling Point | 292.2 ± 42.0 °C | LookChem[2] |

| Predicted Density | 1.26 ± 0.1 g/cm³ | LookChem[2] |

| Predicted pKa | 13.19 ± 0.10 | LookChem[2] |

| Predicted LogP | -0.20970 | LookChem[2] |

| Exact Mass | 127.074561919 | LookChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |

| Rotatable Bond Count | 2 | LookChem[2] |

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol has not been identified in the reviewed literature. However, general synthetic strategies for 1,2,4-triazole derivatives are well-established. A plausible synthetic approach could involve the cyclization of a suitably substituted thiosemicarbazide derivative.

General Experimental Protocol for a Related 1,2,4-Triazole Derivative

The following is a representative protocol for the synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which serves as a common precursor for various 1,2,4-triazole derivatives.

Materials:

-

Substituted acid hydrazide

-

Carbon disulfide

-

Potassium hydroxide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of the appropriate acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed.

-

The resulting potassium salt is then reacted with hydrazine hydrate.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the product is precipitated by acidification with hydrochloric acid.

-

The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Further modification of the resulting triazole, for instance, through N-alkylation with an ethyl halide and subsequent functional group transformations, would be necessary to arrive at the target molecule, (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.

Caption: General synthetic workflow for 1,2,4-triazole derivatives.

Biological Activity

While no specific biological studies on (1-ethyl-1H-1,2,4-triazol-5-yl)methanol have been found, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous clinically used drugs.[4][5][6] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities.

Potential Pharmacological Profile

-

Antifungal Activity: The 1,2,4-triazole moiety is a cornerstone of many antifungal agents, such as fluconazole and itraconazole.[6] These compounds typically act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[5]

-

Antibacterial Activity: Various 1,2,4-triazole derivatives have been reported to exhibit activity against a range of bacterial strains.[4][7][8]

-

Anticancer Activity: Some compounds incorporating the 1,2,4-triazole ring have shown cytotoxic effects against different cancer cell lines.[9]

The potential biological activities of the 1,2,4-triazole scaffold are diverse and significant in the field of medicinal chemistry.

Caption: Potential biological activities of the 1,2,4-triazole scaffold.

Safety and Handling

Specific safety and handling data for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is not available. For related 1,2,4-triazole compounds, general laboratory safety precautions are recommended. These include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, or contact with skin and eyes.

Conclusion

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol is a chemical entity with predicted properties that suggest its potential as a building block in medicinal chemistry and materials science. While a comprehensive experimental characterization is currently lacking in the public domain, the well-documented and diverse biological activities of the 1,2,4-triazole scaffold provide a strong rationale for further investigation of this and related compounds. Future research should focus on the experimental validation of its physicochemical properties, the development of an efficient synthetic route, and the systematic evaluation of its biological profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol | 215868-81-8 [sigmaaldrich.com]

- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secure Verification [radar.ibiss.bg.ac.rs]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Potential of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol , identified by the CAS number 215868-81-8 , is a heterocyclic organic compound belonging to the 1,2,4-triazole class. While specific in-depth research on this particular molecule is limited in publicly available scientific literature, the broader family of 1,2,4-triazoles is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides a summary of the available physicochemical data for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol and explores the well-documented synthesis and biological potential of the 1,2,4-triazole scaffold.

Physicochemical Properties

Quantitative data for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 215868-81-8 | N/A |

| Molecular Formula | C₅H₉N₃O | N/A |

| Molecular Weight | 127.15 g/mol | N/A |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature | [1] |

| InChI Key | ZQYXCGFXZPLEKX-UHFFFAOYSA-N | [1] |

Synthesis of 1,2,4-Triazole Derivatives: A General Overview

Below is a generalized workflow illustrating a common synthetic approach to 1,2,4-triazole derivatives.

Biological Activities and Potential Applications of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[2]

Antifungal Activity: Many commercially successful antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3]

Anticancer Activity: Numerous studies have reported the potential of 1,2,4-triazole derivatives as anticancer agents.[4][5] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, disruption of cell cycle progression, and induction of apoptosis.[4]

Other Biological Activities: The versatility of the 1,2,4-triazole ring has led to the discovery of compounds with a wide array of other biological properties, including:

The diverse biological activities of 1,2,4-triazoles underscore the potential of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol as a lead compound for further investigation and drug development.

Potential Mechanisms of Action: A Conceptual Overview

The biological effects of 1,2,4-triazole derivatives are often attributed to their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Future Directions

The information presented here highlights the significant therapeutic potential of the 1,2,4-triazole class of compounds. While specific data on (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is currently scarce, its structural similarity to other biologically active triazoles suggests that it warrants further investigation. Future research should focus on developing a robust synthetic route for this compound and conducting comprehensive in vitro and in vivo studies to elucidate its biological activity profile and potential therapeutic applications. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to explore new chemical entities for the treatment of a wide range of diseases.

References

- 1. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 2. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. fishersci.dk [fishersci.dk]

An In-depth Technical Guide on (1-ethyl-1H-1,2,4-triazol-5-yl)methanol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways leading to (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the molecular architecture and outlines plausible synthetic strategies based on established organic chemistry principles.

Chemical Structure

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol is a substituted triazole derivative. The core of the molecule is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, specifically a 1,2,4-triazole. This core is substituted at two positions:

-

An ethyl group is attached to the nitrogen atom at position 1.

-

A hydroxymethyl group (-CH₂OH) is attached to the carbon atom at position 5.

The presence of the hydroxyl group and the triazole ring makes this molecule a potentially valuable building block for the synthesis of more complex molecules with diverse biological activities. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.

Molecular Formula: C₅H₉N₃O

CAS Number: 215868-81-8

Synthetic Approaches

Plausible Synthesis of the Precursor: 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde

The synthesis of the key aldehyde intermediate can be approached through the construction of the triazole ring with the formyl group (or a precursor) already in place.

Logical Synthesis Pathway for the Aldehyde Precursor

Caption: Plausible synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.

A potential method for the formation of the 1-ethyl-1,2,4-triazole ring with a C5-substituent involves the reaction of an N-ethylated amide or imidate with a hydrazine derivative. For instance, the cyclization of a derivative of N-ethylformamide with formohydrazide in the presence of a dehydrating agent could yield the triazole ring. The introduction of the formyl group at the C5 position could be achieved by using a protected formyl equivalent during the cyclization, followed by deprotection.

Reduction of the Aldehyde to the Alcohol

The final and crucial step in this proposed synthesis is the reduction of the aldehyde functionality of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde to the primary alcohol, (1-ethyl-1H-1,2,4-triazol-5-yl)methanol. This is a standard transformation in organic synthesis.

Experimental Workflow for the Reduction Step

Caption: General workflow for the reduction of the aldehyde to the alcohol.

Detailed Hypothetical Protocol for the Reduction:

-

Dissolution: 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq) is dissolved in a suitable anhydrous solvent such as methanol or ethanol.

-

Cooling: The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 - 1.5 eq), is added portion-wise to the stirred solution. The use of a milder reducing agent is preferable to avoid potential side reactions.

-

Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute aqueous acid solution (e.g., 1 M HCl) to destroy the excess reducing agent.

-

Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is then purified by a suitable method, such as column chromatography on silica gel, to afford the pure product.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Molar Ratio (Aldehyde:Reductant) | 1 : 1.2 |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Yield (Theoretical) | >90% |

Alternative Synthetic Strategies

Other synthetic routes to (1-ethyl-1H-1,2,4-triazol-5-yl)methanol could also be envisioned:

-

Alkylation of a Pre-formed Triazole: Synthesis of (1H-1,2,4-triazol-5-yl)methanol followed by selective N-alkylation with an ethylating agent (e.g., ethyl iodide or diethyl sulfate). This approach might lead to a mixture of N1 and N2 alkylated isomers, requiring careful separation.

-

Functional Group Interconversion: Synthesis of a 1-ethyl-1H-1,2,4-triazole with a different functional group at the 5-position (e.g., a carboxylic acid ester) followed by its reduction to the hydroxymethyl group. For example, the reduction of ethyl 1-ethyl-1H-1,2,4-triazole-5-carboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the target alcohol.

Conclusion

The synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is most practically achieved through a two-step sequence involving the preparation of the corresponding 5-carbaldehyde derivative, followed by a standard reduction protocol. The availability of various synthetic methods for the 1,2,4-triazole core allows for flexibility in the overall synthetic design. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field to produce this and related compounds for further investigation and application.

Technical Guide: Spectroscopic and Synthetic Overview of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol

Disclaimer: Publicly available, peer-reviewed spectroscopic data and detailed experimental protocols specifically for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol are limited. This guide provides a comprehensive overview based on established chemical principles and spectroscopic data from closely related 1-alkyl-1,2,4-triazole derivatives. The information herein is intended to serve as a predictive and methodological resource for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol. These predictions are derived from the analysis of similar compounds reported in the literature.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | ~7 | Typical range for an ethyl group attached to a nitrogen atom in a heterocyclic ring. |

| CH₂ (ethyl) | 4.0 - 4.3 | Quartet (q) | ~7 | The quartet is due to coupling with the adjacent methyl protons. |

| CH₂ (methanol) | 4.6 - 4.9 | Singlet (s) or Doublet (d) | - | May appear as a doublet if coupled with the hydroxyl proton. |

| CH (triazole) | 7.8 - 8.2 | Singlet (s) | - | The chemical shift of the triazole ring proton can vary depending on the solvent and substitution. |

| OH (methanol) | Variable | Broad Singlet (br s) | - | The chemical shift is highly dependent on solvent, concentration, and temperature. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ (ethyl) | 14 - 16 | Typical for an ethyl group. |

| CH₂ (ethyl) | 42 - 45 | Attached to the triazole nitrogen. |

| CH₂ (methanol) | 55 - 60 | Attached to the triazole ring. |

| C3 (triazole) | 145 - 150 | The carbon atom of the triazole ring bearing the methanol group. |

| C5 (triazole) | 150 - 155 | The unsubstituted carbon atom of the triazole ring. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding.[3] |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | From the ethyl and methylene groups.[4] |

| C=N Stretch (triazole ring) | 1500 - 1650 | Medium | Typical for azole rings. |

| C-N Stretch (triazole ring) | 1200 - 1400 | Medium-Strong | |

| C-O Stretch (primary alcohol) | 1000 - 1085 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 128 | Molecular ion peak in positive ion mode (Electrospray Ionization - ESI). |

| [M]⁺˙ | 127 | Molecular ion in Electron Ionization (EI). |

| [M-N₂]⁺˙ | 99 | A common fragmentation pathway for triazoles is the loss of a nitrogen molecule.[5] |

| [M-CH₂OH]⁺ | 96 | Loss of the hydroxymethyl group. |

| [M-C₂H₅]⁺ | 98 | Loss of the ethyl group. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, based on established methodologies for similar compounds.[6]

2.1. Synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol

This synthesis can be envisioned as a multi-step process starting from ethylamine and leading to the desired product.

-

Step 1: Formation of Ethyl Formamide. Gently heat a mixture of ethylamine and an excess of ethyl formate. The reaction progress can be monitored by TLC. After completion, the excess ethyl formate is removed under reduced pressure to yield ethyl formamide.

-

Step 2: Synthesis of 1-Ethyl-1,2,4-triazole. This step involves the cyclization of ethyl formamide with formohydrazide. The reactants are heated, and the resulting 1-ethyl-1,2,4-triazole can be purified by distillation or chromatography.

-

Step 3: Lithiation and Functionalization. 1-Ethyl-1,2,4-triazole is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise to deprotonate the C5 position of the triazole ring.

-

Step 4: Reaction with Formaldehyde. Gaseous formaldehyde (generated from paraformaldehyde) is then bubbled through the solution of the lithiated triazole.

-

Step 5: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.

2.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[1] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on NaCl plates (for oils) or as a KBr pellet (for solids).[7]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an ESI or EI source to confirm the molecular weight and elemental composition of the synthesized compound.[5]

Mandatory Visualizations

Caption: General synthetic workflow for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl-Substituted Triazoles

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its metabolic stability, capacity for hydrogen bonding, and dipole interactions make it a privileged scaffold in drug design. Ethyl-substituted triazoles, in particular, offer a versatile platform for developing novel therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of various ethyl-substituted triazole isomers, detailed experimental protocols for their synthesis, and visual workflows to aid in research and development.

Physicochemical Properties of Ethyl-Substituted Triazole Isomers

The position of the ethyl group and the arrangement of nitrogen atoms within the triazole ring significantly influence the molecule's physical and chemical characteristics. Understanding these properties is crucial for applications in drug development, particularly for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. The key physicochemical data for common ethyl-substituted triazole isomers are summarized below.

| Property | 1-Ethyl-1H-1,2,3-triazole | 1-Ethyl-1H-1,2,4-triazole | 3-Ethyl-1H-1,2,4-triazole | 4-Ethyl-4H-1,2,4-triazole |

| Molecular Formula | C₄H₇N₃ | C₄H₇N₃ | C₄H₇N₃ | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol [1] | 97.12 g/mol [2] | 97.12 g/mol [3] | 97.12 g/mol [4] |

| Melting Point (°C) | N/A | N/A | 61-62[5] | N/A |

| Boiling Point (°C) | N/A | 65-68 (at 12 Torr) | 235.3 (Predicted)[5] | N/A |

| Density (g/cm³) | N/A | 1.11 (Predicted) | 1.116 (Predicted)[5] | N/A |

| pKa (Predicted) | N/A | 3.25[6] | N/A | N/A |

| XLogP3 / logP | 0.2[1] | -0.4[2] | 0.8[3][5] | -0.3[4] |

N/A: Data not available in the searched literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of triazole isomers. The chemical shifts of the ethyl group protons and the aromatic protons on the triazole ring provide definitive information about the substitution pattern.

| Compound | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |

| 3-Ethyl-1H-1,2,4-triazole | (CDCl₃): 1.37 (3H, t, J = 7.5 Hz), 2.88 (2H, q, J = 7.5 Hz), 8.06 (1H, s, 5-H), 9.4 (1H, br, NH)[7] | N/A |

| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | (DMSO-d₆): 1.27 (t, J = 7 Hz, 3H), 4.28 (q, J = 7 Hz, 2H), 5.67 (s, 2H), 7.33-7.37 (m, 5H), 8.90 (s, 1H)[8] | (DMSO-d₆): 14.1, 59.9, 53.1, 128.0, 128.3, 128.8, 135.8, 141.2, 160.4 |

Note: NMR data for other isomers were not sufficiently detailed in the provided search results.

Synthesis of Ethyl-Substituted Triazoles: Experimental Protocols

The synthesis of triazoles can be broadly categorized based on the target isomer. The Huisgen 1,3-dipolar cycloaddition ("click chemistry") is the most prominent method for preparing 1,2,3-triazoles, while classical condensation reactions like the Pellizzari and Einhorn-Brunner reactions are standard for accessing 1,2,4-triazoles.

Logical Overview of Triazole Synthesis

The choice of synthetic route is dictated by the desired substitution pattern on the triazole ring. The following diagram illustrates the general logic for synthesizing 1,4-disubstituted 1,2,3-triazoles versus 3,5-disubstituted 1,2,4-triazoles.

References

- 1. 1-Ethyl-1H-1,2,3-triazole | C4H7N3 | CID 10887837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethyl-1,2,4-triazole | C4H7N3 | CID 519305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-1,2,4(1H)-triazole | C4H7N3 | CID 23891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethyl-4H-1,2,4-triazole | C4H7N3 | CID 566284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1-ETHYL-1,2,4-TRIAZOLE CAS#: 16778-70-4 [m.chemicalbook.com]

- 7. 3-Ethyl-1H-1,2,4-triazole | 7411-16-7 [chemicalbook.com]

- 8. rsc.org [rsc.org]

The Diverse Biological Landscape of 1,2,4-Triazoles: A Technical Review for Drug Discovery

An in-depth exploration of the multifaceted pharmacological activities of 1,2,4-triazole derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive literature review of the diverse biological activities exhibited by 1,2,4-triazole derivatives, with a focus on their antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative biological data, experimental methodologies, and key signaling pathways.

Antimicrobial Activity

1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, with numerous studies reporting their efficacy against a range of Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives | 0.132 - 0.264 mM | - | - | - | [1] |

| Fused 1,2,4-triazolo[3,4-b][2][3][4]thiadiazines | - | - | 3.125 | 3.125 | [5] |

| Clinafloxacin-triazole hybrids | 0.25 (MRSA) | - | 0.25 - 1 | 0.25 - 1 | [5] |

| Ofloxacin-1,2,4-triazole analogues | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | - | [1] |

| 2-methylpiperazine derivative | - | - | 0.25 (MDR) | - | [1] |

Note: The specific derivatives and bacterial strains tested can be found in the cited references. This table provides a representative sample of the reported activities.

Antifungal Activity

The antifungal activity of 1,2,4-triazoles is perhaps their most well-known and clinically significant application. Marketed antifungal drugs such as fluconazole and itraconazole are based on this core structure. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference |

| Benzimidazole-1,2,4-triazole derivatives | - | - | - | [6] |

| Myrtenal-1,2,4-triazole-thioether hybrids | - | - | - | [2] |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | 0.0625–1 | - | - | [2] |

| Thiazolo[4,5-d]pyrimidine-1,2,4-triazole hybrids | 0.06 - 2 | - | - | [7] |

| Miconazole analogue with 3,4-dichlorobenzyl | 0.5 | - | - | [7] |

Note: This table presents a selection of reported MIC values. For detailed information on specific compounds and fungal strains, please consult the cited literature.

Anticancer Activity

The antiproliferative properties of 1,2,4-triazoles have been extensively investigated, with many derivatives showing potent activity against a variety of cancer cell lines. The mechanisms of action are diverse and can include inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or interference with cellular processes like tubulin polymerization. The anticancer efficacy is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Anticancer Activity of Selected 1,2,4-Triazole Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | HepG2 (Liver) | Reference |

| Butane-1,4-dione derivative (10a) | 6.43 | 5.6 | 21.1 | - | [8] |

| Butane-1,4-dione derivative (10d) | 10.2 | 9.8 | 16.5 | - | [8] |

| Coumarin-triazole-thiosemicarbazone hybrid | - | - | - | - | [9] |

| Eugenol-1,2,4-triazole derivative (10) | 1.42 (MDA-MB 231) | - | - | - | [10] |

| Indole–triazole scaffold (8b) | - | - | - | Cell Viability: 10.99 ± 0.59 | [11] |

Note: This table provides a snapshot of the vast research in this area. The specific cell lines and experimental conditions are detailed in the referenced publications.

Antiviral Activity

1,2,4-triazole derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpes simplex virus (HSV). The antiviral drug Ribavirin, which contains a 1,2,4-triazole carboxamide moiety, is a well-known example. The mechanisms of antiviral action can vary, from inhibiting viral replication enzymes to interfering with viral entry into host cells. Antiviral activity is often reported as the half-maximal effective concentration (EC50).

Table 4: Antiviral Activity of Selected 1,2,4-Triazole Derivatives (EC50 in µM)

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| 1,4-disubstituted-1,2,3-triazole derivative 1 | Chikungunya virus (BRA/RJ/18) | Vero | 19.9 | |

| 1,4-disubstituted-1,2,3-triazole derivative 2 | Chikungunya virus (BRA/RJ/18) | Vero | 19.7 | |

| Acyclovir analogue (condensed triazolopyrimidine) | Herpes Simplex Virus 1 | - | - | |

| Ribavirin analogue | - | - | - | |

| 3,4,5-trisubstituted 1,2,4-4H triazole | HIV-1 | - | - |

Note: Data on antiviral activity in tabular format is less common in the literature. This table represents available data, and further details can be found in the cited reviews.

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Table 5: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives (IC50 in µM)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Diaryl-1,2,4-triazole derivative (21a) | 9.15 | 2.13 | |

| Diaryl-1,2,4-triazole derivative (21b) | 8.85 | 1.98 | |

| Schiff base with 1,2,4-triazole ring (4) | 117.8 | 1.76 | |

| Pyrrolo[3,4-d]pyridazinone-1,2,4-triazole hybrid (8b) | 70.96 | 47.83 | |

| Eugenol-1,2,4-triazole derivative (10) | - | 0.28 | [10] |

Note: The selectivity for COX-2 over COX-1 is a key parameter in the development of new anti-inflammatory agents. Please refer to the cited articles for detailed selectivity data.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of 1,2,4-triazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (1,2,4-triazole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent (positive control)

-

Solvent control (negative control)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Dilution Series:

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium to obtain a range of concentrations.

-

Include wells for a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

-

-

Inoculation:

-

Add the prepared inoculum to each well (except the negative control).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) can be measured using a microplate reader.

-

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

Materials:

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal strains

-

Sterile cork borer

-

Test compound solution

-

Standard antibiotic solution (positive control)

-

Solvent (negative control)

Procedure:

-

Inoculation of Agar Plates:

-

Spread a standardized inoculum of the microorganism evenly over the entire surface of the agar plate to create a lawn.

-

-

Creation of Wells:

-

Using a sterile cork borer, create uniform wells in the agar.

-

-

Application of Test Substances:

-

Pipette a fixed volume of the test compound solution, positive control, and negative control into separate wells.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

-

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Test compound (1,2,4-triazole derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

Include control wells with untreated cells and cells treated with the vehicle (solvent).

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability compared to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2,4-triazoles stem from their ability to interact with and modulate various biological pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary target for antifungal triazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, inhibiting its function. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting growth.

Anticancer Mechanism: EGFR Signaling Pathway Inhibition

Certain 1,2,4-triazole derivatives exhibit anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Small molecule inhibitors, including some triazole derivatives, can bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Experimental and Logical Workflows

Visualizing the workflow of biological screening and the logical relationships in structure-activity studies can aid in the efficient design and evaluation of new 1,2,4-triazole derivatives.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of newly synthesized 1,2,4-triazole compounds.

Key Structure-Activity Relationships (SAR)

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended moieties. While specific SARs vary for each biological target, some general trends have been observed.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. This technical guide has provided a consolidated overview of the antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties of 1,2,4-triazole derivatives, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly the inhibition of key enzymes and signaling pathways, provides a strong foundation for the rational design of next-generation therapeutics. The continued exploration of the vast chemical space around the 1,2,4-triazole nucleus holds significant promise for the discovery of novel and more effective drugs to address a wide range of diseases.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Potential Pharmacological Profile of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a potential and hypothetical pharmacological profile for the compound (1-ethyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 215868-81-8). As of the date of this publication, specific pharmacological data for this exact molecule is not available in the public domain. The information presented herein is extrapolated from the known biological activities of the broader 1,2,4-triazole class of compounds and is intended to serve as a guide for potential future research.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms, which is a prominent feature in a wide array of pharmacologically active compounds.[1][2][3] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in medicinal chemistry.[3] Clinically approved drugs containing the 1,2,4-triazole moiety span a wide range of therapeutic areas, including antifungal agents (e.g., fluconazole, voriconazole), antiviral agents (e.g., ribavirin), and anticancer agents (e.g., letrozole, anastrozole).[3][4] The broad spectrum of biological activities associated with this scaffold suggests that novel derivatives, such as (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, represent promising candidates for drug discovery and development.[5][6]

This whitepaper will explore the potential pharmacological profile of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol by proposing a hypothetical research and development workflow, outlining potential biological activities, and providing detailed experimental protocols for their investigation.

Proposed Research and Development Workflow

The investigation of a novel compound like (1-ethyl-1H-1,2,4-triazol-5-yl)methanol would typically follow a structured workflow from initial screening to preclinical evaluation. The diagram below illustrates a generalized workflow for this process.

Potential Pharmacological Activities and Targets

Based on the extensive literature on 1,2,4-triazole derivatives, (1-ethyl-1H-1,2,4-triazol-5-yl)methanol could plausibly exhibit a range of biological activities. The primary areas for investigation would include antifungal, anticancer, and anti-inflammatory effects.

Potential Antifungal Activity

Many of the most successful 1,2,4-triazole drugs are antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3]

The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.

Potential Anticancer Activity

Certain 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and enzymes like aromatase.[7][8] Given this precedent, (1-ethyl-1H-1,2,4-triazol-5-yl)methanol warrants investigation as a potential anticancer agent.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols described in the subsequent section.

Table 1: Hypothetical In Vitro Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 8 |

| Aspergillus fumigatus | 16 |

| Cryptococcus neoformans | 4 |

Table 2: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

| Cell Line | (1-ethyl-1H-1,2,4-triazol-5-yl)methanol | Doxorubicin (Control) |

| MCF-7 (Breast) | 12.5 | 0.8 |

| A549 (Lung) | 25.2 | 1.2 |

| HCT116 (Colon) | 18.7 | 1.0 |

Table 3: Hypothetical In Vivo Efficacy in a Murine Xenograft Model (MCF-7)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 | 0 |

| Compound X | 25 | 900 | 40 |

| Compound X | 50 | 600 | 60 |

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for assessing the potential pharmacological activities of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.

Protocol: Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens.

Methodology:

-

Fungal Strains: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are cultured in appropriate liquid media (e.g., RPMI-1640).

-

Compound Preparation: A stock solution of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is prepared in DMSO. Serial two-fold dilutions are made in 96-well microtiter plates using RPMI-1640 medium.

-

Inoculation: Fungal suspensions are prepared and adjusted to a final concentration of 0.5-2.5 x 10³ cells/mL. Each well is inoculated with the fungal suspension.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no compound).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the test compound on human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 5,000 cells/well. Cells are allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are treated with various concentrations of the compound for 72 hours.

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Protocol: Murine Xenograft Model for In Vivo Efficacy

Objective: To assess the in vivo antitumor efficacy of the test compound.

Methodology:

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: MCF-7 cells are harvested and suspended in Matrigel. 1 x 10⁷ cells are injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (approx. 100-150 mm³), mice are randomized into treatment groups (e.g., vehicle control, test compound at two dose levels). The compound is administered daily via oral gavage or intraperitoneal injection.

-

Monitoring: Tumor size and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition is calculated.

Conclusion and Future Directions

While specific experimental data for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is currently lacking, the well-established and diverse pharmacological activities of the 1,2,4-triazole scaffold provide a strong rationale for its investigation as a potential therapeutic agent. The hypothetical framework presented in this whitepaper outlines a clear path for the systematic evaluation of its antifungal and anticancer potential. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses. Positive initial findings would warrant progression to lead optimization and in vivo studies to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. chemmethod.com [chemmethod.com]

- 7. mdpi.com [mdpi.com]

- 8. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Triazoles: A Technical Guide to Synthesis and Therapeutic Discovery

Aimed at the forefront of chemical biology, this technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel triazole derivatives. Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry due to their remarkable metabolic stability and diverse pharmacological activities. This document details the synthetic routes to these promising compounds, their biological evaluation against critical disease targets, and the underlying mechanisms of action, supported by comprehensive data, detailed experimental protocols, and visual pathway diagrams.

Synthetic Strategies: Building the Triazole Core

The versatility of the triazole ring, existing as either 1,2,3- or 1,2,4-isomers, allows for a multitude of synthetic approaches. Modern methodologies, particularly the advent of "click chemistry," have revolutionized the accessibility and diversity of these compounds.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction stands as a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles, prized for its high yields, regioselectivity, and mild reaction conditions.[1][3] This method involves the cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.

Synthesis of 1,2,4-Triazole Derivatives

A variety of methods exist for the synthesis of the 1,2,4-triazole core. One common approach involves the reaction of hydrazides with various reagents, followed by cyclization. For instance, the reaction of nicotinohydrazide with carbon disulfide can lead to a dithiocarbazate intermediate, which is then cyclized to form a 5-mercapto-substituted 1,2,4-triazole.[4]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Organic azide (1.0 eq)

-

Terminal alkyne (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

Solvent (e.g., a mixture of water and t-butanol, or DMF)

Procedure:

-

Dissolve the organic azide and terminal alkyne in the chosen solvent system in a reaction flask.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.

General Protocol for Synthesis of 5-Mercapto-1,2,4-Triazole Derivatives

This protocol outlines a common route to 1,2,4-triazole-3-thiols.[4]

Materials:

-

Aryl/heteroaryl carbohydrazide (1.0 eq)

-

Potassium hydroxide (1.5 eq)

-

Carbon disulfide (1.5 eq)

-

Ethanol

-

Hydrazine hydrate (or ammonia solution)

Procedure:

-

Dissolve the carbohydrazide and potassium hydroxide in ethanol.

-

Add carbon disulfide to the solution and stir at room temperature. This forms the potassium dithiocarbazate salt.

-

After the formation of the salt, add hydrazine hydrate or an ammonia solution.

-

Reflux the mixture with stirring for several hours until the evolution of hydrogen sulfide ceases.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thiol.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent to yield the purified product.

Biological Evaluation: From Bench to Biological Insight

The synthesized triazole derivatives are subsequently evaluated for their biological activity against various disease models. Here, we focus on their potential as both anticancer and antifungal agents.

Anticancer Activity: Targeting Cellular Proliferation

Many novel triazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5][6] The cytotoxicity of these compounds is often assessed using the MTT assay.

Antifungal Activity: Combating Pathogenic Fungi

Triazole-based compounds, such as fluconazole, are well-established antifungal agents.[7][8][9][10][11] The in vitro antifungal susceptibility of new derivatives is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][12][13][14][15]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Triazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[15]

-

Treat the cells with various concentrations of the triazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CLSI Broth Microdilution Method for Antifungal Susceptibility

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[16][17][18][19]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

Triazole derivatives

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the triazole derivatives in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum as per CLSI guidelines.

-

Inoculate each well with the fungal suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

Quantitative Data Summary

The following tables summarize the biological activity of representative novel triazole derivatives.

Table 1: Anticancer Activity of Novel 1,2,4-Triazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 7d | HeLa | < 12 | [6] |

| 7e | HeLa | < 12 | [6] |

| 10a | MCF-7 | 6.43 | [6] |

| 10a | HeLa | 5.6 | [6] |

| 10a | A549 | 21.1 | [6] |

| 10d | MCF-7 | 10.2 | [6] |

| 10d | HeLa | 9.8 | [6] |

| 10d | A549 | 16.5 | [6] |

| TP6 | B16F10 | 41.12 - 61.11 | [4] |

Table 2: Antifungal Activity of Novel Fluconazole Analogues

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| 9g | Various pathogenic fungi | ≤ 0.125 | [7] |

| 9k | Various pathogenic fungi | ≤ 0.125 | [7] |

| 10h | Candida species | <0.01 to 0.5 | [8] |

| 11h | Candida species | <0.01 to 0.5 | [8] |

Mechanism of Action: Unraveling the Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by these triazole derivatives is crucial for rational drug design and development.

Anticancer Mechanism: Disruption of the Cytoskeleton and Signaling Cascades

A significant number of anticancer triazoles exert their effects by targeting tubulin, a key component of the cellular cytoskeleton.[5][20] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20]

References

- 1. atcc.org [atcc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. njccwei.com [njccwei.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on (1-ethyl-1H-1,2,4-triazol-5-yl)methanol (C5H9N3O)

Introduction

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This privileged structure is known for its metabolic stability, hydrogen bonding capacity, and dipole character, which contribute to its ability to interact with various biological targets.[1] Derivatives of 1,2,4-triazole exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] This technical guide provides a detailed theoretical overview of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, a simple yet potentially bioactive member of this chemical class. The guide will cover its predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities and mechanisms of action based on structure-activity relationships of related compounds.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.[5] In the absence of experimental data, computational methods can provide reliable estimations.[5][6] The predicted properties for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol are summarized in the table below.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 127.14 g/mol | Calculation |

| LogP | -0.8 to 0.2 | ALOGPS, ChemDraw |

| Aqueous Solubility | High | Based on LogP and presence of polar groups |

| pKa (most acidic) | ~13-14 (hydroxyl proton) | ACD/Labs, MarvinSketch |

| pKa (most basic) | ~2-3 (triazole nitrogen) | ACD/Labs, MarvinSketch |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

Proposed Synthesis and Experimental Protocol

The synthesis of 1,5-disubstituted-1H-1,2,4-triazoles can be achieved through various established methods.[7][8][9] A plausible and efficient route to synthesize (1-ethyl-1H-1,2,4-triazol-5-yl)methanol is proposed, starting from ethylhydrazine and a suitable C2 synthon. A common strategy involves the cyclization of an N-acylamidrazone derivative.

Experimental Protocol: Synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of Ethyl Formylhydrazide

-

To a solution of ethylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add ethyl formate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude ethyl formylhydrazide.

Step 2: Synthesis of the Amidrazone Intermediate

-

The crude ethyl formylhydrazide is treated with a dehydrating agent like phosphorus oxychloride (POCl3) to form the corresponding imidoyl chloride.

-

This intermediate is then reacted with an ammonia source in a suitable solvent to yield the formamidine derivative.

Step 3: Cyclization to form the Triazole Ring

-

The amidrazone intermediate is cyclized by heating in the presence of a suitable reagent that can provide the remaining carbon atom, such as an orthoformate.

-

Alternatively, the synthesis could proceed via the reaction of ethylhydrazine with a derivative of glycolic acid, followed by cyclization.

Step 4: Introduction of the Hydroxymethyl Group

If the C5 substituent is not introduced during the cyclization, a 5-carboxy or 5-carboethoxy triazole intermediate can be synthesized and subsequently reduced to the hydroxymethyl group using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

Purification:

The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol) followed by recrystallization.

Characterization:

The structure of the synthesized (1-ethyl-1H-1,2,4-triazol-5-yl)methanol should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: Proposed synthetic workflow for (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.

Potential Biological Activities and Signaling Pathways

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.[1][10]

Antifungal Activity: Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives.[2] They typically act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N1-ethyl group in the target molecule is a common feature in some azole antifungals. The 5-hydroxymethyl group could potentially enhance solubility and interact with the active site of the enzyme.

Anticancer Activity: Certain 1,2,4-triazole derivatives have shown promise as anticancer agents by various mechanisms, including the inhibition of tubulin polymerization, aromatase inhibition, and induction of apoptosis.[10][11] The small and polar nature of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol might allow it to function as a scaffold for the development of more complex anticancer agents.

Other Potential Activities: The 1,2,4-triazole nucleus is also found in compounds with antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities.[3][4] The specific activity of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol would need to be determined through biological screening.

Caption: Hypothetical antifungal signaling pathway targeted by a 1,2,4-triazole derivative.

Conclusion

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol is a small molecule with a core 1,2,4-triazole structure that is associated with a wide range of biological activities. While specific data for this compound is lacking, this guide provides a comprehensive theoretical framework based on the known properties of related analogs. The predicted physicochemical properties suggest good drug-like characteristics. The proposed synthetic route offers a viable method for its preparation. Based on structure-activity relationships, this compound holds potential for further investigation, particularly in the areas of antifungal and anticancer research. The experimental validation of the predictions and proposals outlined in this guide is a necessary next step to uncover the true therapeutic potential of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients [frontiersin.org]

- 7. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Predicted Properties of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic (ADMET), and biological properties of the novel compound (1-ethyl-1H-1,2,4-triazol-5-yl)methanol. As a member of the 1,2,4-triazole class of heterocyclic compounds, this molecule is of significant interest for its potential therapeutic applications. Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[1] This document outlines the in silico predicted properties of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, details the experimental protocols for the validation of these predictions, and visualizes relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the early stages of drug discovery and development.

Predicted Physicochemical Properties